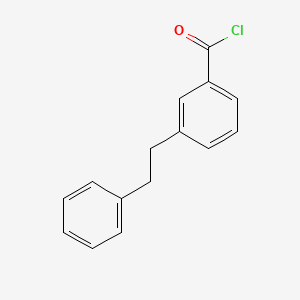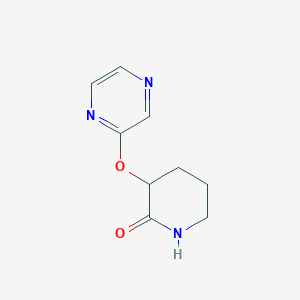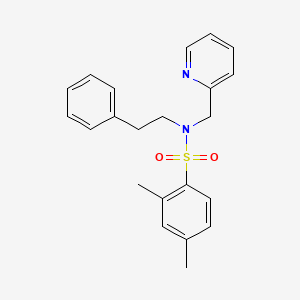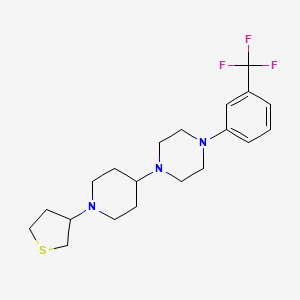
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide, also known as DTPA, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation research has shown that this compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells. In neurodegenerative disorder research, this compound protects neurons from oxidative stress and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide in lab experiments include its ability to modulate various signaling pathways, its potential as a therapeutic agent, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For research on (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide include the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent in various diseases, and the investigation of its off-target effects. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound in animals and humans is necessary to determine its potential as a drug candidate.
Métodos De Síntesis
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 5-(thiophen-2-yl)pyridine-3-amine to form an intermediate compound. This intermediate is then reacted with acryloyl chloride to produce the final product, this compound. The synthesis of this compound has been optimized by various researchers to improve yield and purity.
Aplicaciones Científicas De Investigación
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-18-7-5-15(11-19(18)26-2)6-8-21(24)23-13-16-10-17(14-22-12-16)20-4-3-9-27-20/h3-12,14H,13H2,1-2H3,(H,23,24)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASTYETVAWBXSE-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzamide](/img/structure/B2389798.png)
![2-(2-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2389799.png)
![1-ethyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389800.png)
![(E)-3-(2-chlorophenyl)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2389801.png)

![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2389805.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)


![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2389810.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2389817.png)